REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([OH:19])[c:5]([CH2:9][NH:10][CH2:11][CH2:12][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[cH:6][cH:7][cH:8]1.[O:20]1[CH2:21][CH2:25][O:24][CH2:23][CH2:22]1>>[CH3:1][O:2][c:3]1[c:4]2[c:5]([cH:6][cH:7][cH:8]1)[CH2:9][N:10]([CH2:11][CH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)[CH2:21][O:19]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc(CNCCc2ccccc2)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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COc1cccc2c1OCN(CCc1ccccc1)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |